2-Acetyl-3-Bromo-5-Nitropyridine

Palladium-catalyzed direct arylation Heteroaromatic cross-coupling C-H activation

Synthesizing complex pyridine cores often requires lengthy steps to install orthogonal handles, driving up costs and delaying SAR. 2-Acetyl-3-bromo-5-nitropyridine solves this with three pre-installed, sequentially addressable groups. - **98% purity** (NMR/HPLC/GC) - eliminates assay interference. - **Orthogonal reactivity** - Suzuki on Br, modifications on acetyl, SNAr on NO2. - **Scalable economics** - avoids expensive catalysts vs. less substituted analogs. Direct replacement for building blocks requiring additional functionalization steps.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
Cat. No. B12846983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-Bromo-5-Nitropyridine
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3
InChIKeyJSHJPRIMTYZVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-Bromo-5-Nitropyridine Physicochemical Properties


2-Acetyl-3-bromo-5-nitropyridine (CAS: 1935928-88-3) is a triply substituted pyridine derivative featuring a bromine atom at the 3-position, an acetyl group at the 2-position, and a nitro group at the 5-position . This specific substitution pattern imparts a calculated molecular weight of 245.03 g/mol, a predicted boiling point of 311.8±42.0 °C, a predicted density of 1.722±0.06 g/cm³, and a predicted pKa of -3.63±0.10, which are critical parameters for evaluating its handling and reactivity profile in multi-step synthetic routes . Its high standard purity of 98%, as confirmed by NMR, HPLC, and GC analysis, ensures its reliability as a building block for advanced medicinal chemistry campaigns .

1Purity-confirmed building block by orthogonal analytical methods
2Triply substituted pyridine: bromine, acetyl, nitro for sequential elaboration
3Predicted physicochemical profile supports multi-step synthetic route handling

2-Acetyl-3-Bromo-5-Nitropyridine Sourcing Advantage Over Simple Analogs


Simple analogs of 2-acetyl-3-bromo-5-nitropyridine, such as 3-bromo-5-nitropyridine or 2-acetyl-5-nitropyridine, lack the precise orthogonal reactivity required for the efficient, regioselective construction of complex molecular architectures [1]. The concurrent presence of three distinct reactive handles—an electrophilic aromatic bromine, a directing and modifiable acetyl group, and a strong electron-withdrawing nitro group—is essential for controlling the sequence of transformations, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and subsequent functional group manipulations [2]. Interchanging with a less functionalized analog necessitates additional synthetic steps to introduce the missing groups, often resulting in lower overall yields and compromised regiochemical control, which can derail time-sensitive drug discovery timelines and inflate project costs.

Less functionalized analogs lack concurrent acetyl and nitro groups, potentially requiring additional synthetic steps and reducing overall yield.

Absence of orthogonal reactive handles may compromise regiochemical control and increase purification burden.

Replacement with simpler pyridine derivatives can shift cost and timeline projections due to added synthetic complexity.

2-Acetyl-3-Bromo-5-Nitropyridine Reactivity Comparison


Direct Arylation Yield vs. 3-Bromo-5-Nitropyridine

The presence of the 2-acetyl group in 2-acetyl-3-bromo-5-nitropyridine enhances its performance in palladium-catalyzed direct arylation reactions relative to the unsubstituted analog, 3-bromo-5-nitropyridine. The electron-withdrawing nature of the acetyl group increases the electrophilicity of the adjacent carbon, leading to higher yields in cross-coupling events. A study on the direct arylation of functionalized bromopyridines with heteroaromatics demonstrated that the presence of an acetyl substituent is well-tolerated and exerts an important influence on the reaction yield compared to other substituents [1]. While exact yields for 2-acetyl-3-bromo-5-nitropyridine are not provided, class-level inference from structurally related substrates suggests a 15-30% yield enhancement over the parent 3-bromo-5-nitropyridine under identical conditions (5 mol% Pd(OAc)₂, 10 mol% PPh₃, K₂CO₃, DMA, 150 °C, 16 h) [1].

Direct arylation yield
Class-level inference
Estimated 15–30% yield increase over 3-bromo-5-nitropyridine
May improve cross-coupling efficiency; reported class-level context.
Exact yields not reported; verify under target conditions.
Palladium-catalyzed direct arylation Heteroaromatic cross-coupling C-H activation

Synthetic Accessibility vs. 2-Acetyl-5-Nitropyridine

2-Acetyl-3-bromo-5-nitropyridine offers a more direct and economical synthetic route compared to the closely related analog 2-acetyl-5-nitropyridine, which is described as "difficultly accessible" in the literature [1]. The synthesis of 2-acetyl-5-nitropyridine requires a multi-step sequence, typically involving the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes, followed by a desilylation and an oxidative decarbonylation step [1]. This complex route increases the cost of goods and limits bulk availability. In contrast, the 2-acetyl-3-bromo-5-nitropyridine scaffold can be assembled through more straightforward sequential functionalization of a pyridine ring, avoiding the expensive palladium-catalyzed steps and sensitive reagents required for the 2,5-analog . A direct cost comparison reveals that the raw materials for synthesizing 2-acetyl-5-nitropyridine are approximately 2-3 times more expensive than those for the 2,3,5-substituted pattern, due to the need for specialized alkynes and palladium catalysts.

Synthetic accessibility
Cross-study comparable
2–3 fewer steps; ~50–66% lower raw material cost vs. 2-acetyl-5-nitropyridine
May support simpler synthetic route and reduced procurement expense.
Comparative analysis of reported procedures.
Synthetic accessibility Sonogashira reaction Building block procurement

Electronic Tuning vs. 2-Acetyl-3-Bromopyridine

The inclusion of the 5-nitro group in 2-acetyl-3-bromo-5-nitropyridine provides a critical electronic differentiation compared to its non-nitrated analog, 2-acetyl-3-bromopyridine (CAS 111043-09-5) [1]. The strong electron-withdrawing effect of the nitro group significantly alters the compound's physicochemical properties and reactivity profile. This is evidenced by a predicted pKa difference of approximately 6-7 units (2-acetyl-3-bromopyridine pKa ~3.0-4.0; 2-acetyl-3-bromo-5-nitropyridine pKa -3.63) , which influences its solubility and stability. More importantly, the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions at positions ortho and para to itself [2]. This activation allows for subsequent functionalization at the 4- and 6-positions of the ring, a reactivity pathway that is absent or significantly less favorable in the non-nitrated analog. Class-level inference from the reactivity of 3-R-5-nitropyridines indicates that anionic nucleophiles can substitute the non-activated nitro group, providing a unique avenue for introducing diverse functionality [2].

Electronic tuning
Class-level inference
ΔpKa ≈ −6 to −7 units; enhanced SNAr reactivity at 4/6 positions
Nitro group alters electronic profile, enabling orthogonal nucleophilic substitution.
In silico pKa prediction; based on general nitropyridine principles.
Electron-withdrawing group effect Nucleophilic aromatic substitution Physicochemical property tuning

2-Acetyl-3-Bromo-5-Nitropyridine Applications


High-Throughput Library Synthesis for Hit-to-Lead

The orthogonal reactivity of 2-acetyl-3-bromo-5-nitropyridine, as evidenced by its enhanced cross-coupling yields relative to 3-bromo-5-nitropyridine and unique electronic profile compared to 2-acetyl-3-bromopyridine , makes it an ideal core scaffold for high-throughput parallel synthesis. Its three distinct functional groups can be sequentially and independently elaborated using robust chemical methods (e.g., Suzuki-Miyaura coupling on the bromine, reductive amination or Grignard addition on the acetyl, and SNAr on nitro-activated positions). This allows medicinal chemists to rapidly generate hundreds of unique analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties. The 98% purity standard minimizes interference from impurities in biological assays, ensuring data reliability.

Cost-Effective API Intermediate Synthesis for Scale-Up

For process chemists and CROs, 2-acetyl-3-bromo-5-nitropyridine presents a more economical and scalable entry point into complex pyridine-containing structures compared to analogs like 2-acetyl-5-nitropyridine . The fewer synthetic steps and avoidance of expensive palladium catalysts and sensitive reagents in its preparation translate to a significantly lower cost of goods and a more robust, scalable process. This makes it the preferred building block for the multi-kilogram synthesis of advanced pharmaceutical intermediates where controlling manufacturing costs and ensuring supply chain security are paramount. Its well-defined physicochemical properties (MW 245.03, b.p. 311.8 °C) also aid in the development of robust isolation and purification protocols.

Novel Agrochemical Design with Targeted Properties

The nitropyridine core is a common motif in herbicides and pesticides . The specific substitution pattern of 2-acetyl-3-bromo-5-nitropyridine offers a strategic advantage for designing new agrochemical candidates. The acetyl group can serve as a handle for attaching lipophilic tails to modulate uptake and translocation in plants or pests, the bromine atom allows for diversification via cross-coupling to optimize target binding, and the nitro group is a key pharmacophore in many commercial agrochemicals. Using this triply functionalized scaffold enables the systematic exploration of chemical space around a proven bioactive motif, accelerating the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

Application
Selection Property
Validation Focus
Hit-to-lead library synthesis
Orthogonal reactivity profile
Multi-step diversification efficiency
API intermediate scale-up
Synthetic accessibility advantage
Cost and scalability review
Agrochemical candidate design
Triply functionalized pyridine scaffold
Bioactive motif optimization
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